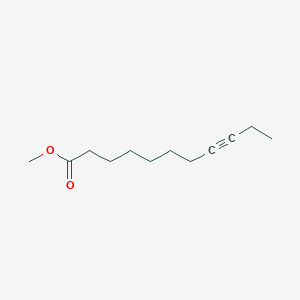

Methyl undec-8-ynoate

Description

Methyl undec-8-ynoate is a methyl ester of undec-8-ynoic acid, characterized by an 11-carbon chain with a terminal triple bond at the 8th position. This structural feature distinguishes it from saturated esters (e.g., methyl undecanoate) and mono-unsaturated analogs (e.g., methyl undec-10-enoate). Esters of this type are often utilized in organic synthesis, fragrances, and polymer chemistry due to their reactivity and stability .

Properties

CAS No. |

54299-02-4 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

methyl undec-8-ynoate |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3,6-11H2,1-2H3 |

InChI Key |

ORLFTVNDIWQFIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undec-8-ynoate can be synthesized through the esterification of undecylenic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction is carried out at elevated temperatures, and the product is separated and purified using techniques like fractional distillation.

Chemical Reactions Analysis

Types of Reactions: Methyl undec-8-ynoate undergoes various chemical reactions, including:

Reduction: The triple bond in this compound can be reduced to form the corresponding alkene or alkane using hydrogenation catalysts.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Methyl 9-oxo-undec-10-ynoate and 9-hydroxy-undec-10-ynoate.

Reduction: Methyl undec-8-enoate or methyl undecanoate.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl undec-8-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.

Industry: this compound is used in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of methyl undec-8-ynoate involves its reactivity at the triple bond and ester functional group. The triple bond can participate in addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of bioactive derivatives.

Comparison with Similar Compounds

Key Observations :

- The triple bond in this compound likely reduces density slightly compared to its double-bond counterpart due to increased molecular rigidity.

- Longer carbon chains (e.g., methyl dodecanoate) exhibit higher boiling points than shorter analogs.

Research Findings and Gaps

- Synthesis: this compound is synthesized via esterification of undec-8-ynoic acid, a process analogous to methyl undec-10-enoate production .

- Thermal Stability : Alkyne-containing esters typically exhibit lower thermal stability than saturated esters, a critical factor in industrial applications .

- Data Limitations: Direct studies on this compound are scarce. Most comparisons rely on analogs like methyl undec-10-enoate and diterpene esters (e.g., sandaracopimaric acid methyl ester) from conifer resins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.